1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814870
InChI: InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C11H9Cl2F3O2
Molecular Weight: 301.09 g/mol

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18814870

Molecular Formula: C11H9Cl2F3O2

Molecular Weight: 301.09 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one -

Specification

Molecular Formula C11H9Cl2F3O2
Molecular Weight 301.09 g/mol
IUPAC Name 1-chloro-1-[2-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one
Standard InChI InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3
Standard InChI Key HFTFHCUFWCUJMY-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CCl)Cl

Introduction

Key Functional Groups

The compound contains:

  • A trifluoromethoxy (-OCF3) group, which enhances lipophilicity and metabolic stability.

  • Chloromethyl (-CH2Cl) and chloro (-Cl) groups, which are reactive sites for further chemical modifications.

  • A ketone (-CO) group, contributing to its reactivity and chemical behavior.

General Synthetic Pathway

The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves:

  • Starting Materials:

    • A trifluoromethoxy-substituted benzene derivative.

    • Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    • Ketone precursors for the introduction of the propanone group.

  • Reaction Steps:

    • Electrophilic aromatic substitution to introduce the chloromethyl group.

    • Oxidation or halogenation to incorporate the ketone functionality.

    • Final purification using recrystallization or chromatography.

Pharmaceutical Research

The compound's functional groups make it a promising intermediate in the synthesis of biologically active molecules, particularly those targeting enzymes or receptors influenced by halogenated and trifluoromethoxy substituents.

Agrochemical Development

Similar compounds are often explored for herbicidal or pesticidal properties due to their stability and ability to interact with biological targets.

Techniques Used:

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like ketones and halogens.

  • X-ray Crystallography: For detailed structural analysis.

Safety Considerations

HazardDescription
ToxicityLikely toxic if ingested or inhaled
ReactivityReacts with strong oxidizing agents
Handling PrecautionsUse gloves, goggles, and work in a fume hood

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